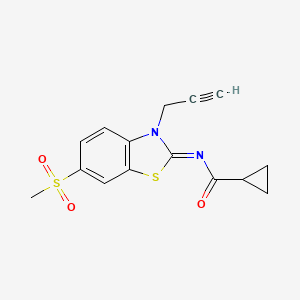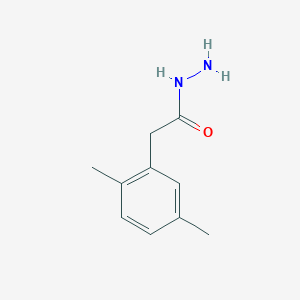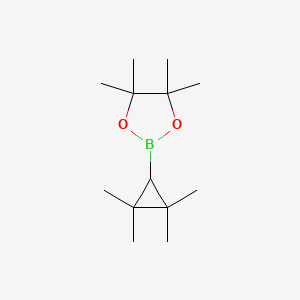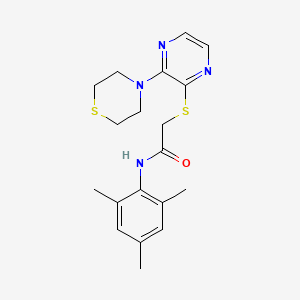![molecular formula C19H17N5S B2844597 4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1207039-65-3](/img/structure/B2844597.png)
4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine is a compound that belongs to the class of pyrazolopyridazines. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
Antisecretory and Cytoprotective Properties
This compound has been identified in the search for successors to antiulcer agents, exhibiting gastric antisecretory and cytoprotective properties. The compound's pharmacodynamics and metabolism have been studied, showing it is well-absorbed and extensively metabolized, with the major metabolite being the thiocyanate anion (Kaminski et al., 1987).
Antibacterial Applications
Research aimed at synthesizing new heterocyclic compounds for antibacterial use led to the creation of derivatives containing a sulfonamido moiety. These compounds showed high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Antioxidant and Anti-inflammatory Effects
The compound has been used in synthesizing novel pyrimidine-2-thiol, pyrazole, and pyran derivatives, showing potent anti-inflammatory and antioxidant activities both in vitro and in vivo (Shehab, Abdellattif, & Mouneir, 2018).
Antimicrobial and Antifungal Activities
Derivatives of this compound have been synthesized and tested for antimicrobial and antifungal activities. The structural complexity of these compounds contributes to their potential as therapeutic agents (Al-Omran & El-Khair, 2008).
Cardiovascular Applications
This compound has also been explored in the context of cardiovascular agents, where derivatives have shown promise in coronary vasodilating and antihypertensive activities, highlighting its potential as a cardiovascular therapeutic agent (Sato et al., 1980).
properties
IUPAC Name |
4-methyl-1-(4-methylphenyl)-7-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-13-6-8-16(9-7-13)24-18-17(11-21-24)14(2)22-23-19(18)25-12-15-5-3-4-10-20-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFYMYIIIXOYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2844516.png)
![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2844517.png)


![5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2844521.png)

![{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid](/img/structure/B2844523.png)

![Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate](/img/structure/B2844528.png)

![N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844532.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2844535.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844537.png)